1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-12-7-16-4-1-13(12)22-11-2-5-19(6-3-11)14(21)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNPVKNFOHPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone generally involves multiple steps:
Formation of 3-chloropyridin-4-yl derivative: : This step includes chlorination reactions usually facilitated by thionyl chloride or similar chlorinating agents under controlled temperatures.
Piperidin-1-yl group attachment: : The piperidine ring is introduced via nucleophilic substitution reactions involving appropriate piperidine derivatives.
Formation of 1H-1,2,4-triazol-1-yl group: : This segment is typically synthesized through cyclization reactions starting from hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial synthesis optimizes these reactions for scalability:
High-throughput chlorination: : Leveraging continuous flow systems for efficient chlorination.
Batch or continuous processing: : Utilizing large reactors for nucleophilic substitution and cyclization, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone participates in various chemical reactions:
Oxidation: : It can be oxidized to form various oxides, often using oxidizing agents like hydrogen peroxide or KMnO₄.
Reduction: : Employing reducing agents such as LiAlH₄ can modify certain functional groups.
Substitution: : The compound's halogen and triazole groups can undergo nucleophilic substitution, enabling the formation of various derivatives.
Hydrolysis: : Under acidic or basic conditions, hydrolysis can break down the compound into smaller fragments.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone serves as an intermediate for various complex molecules, facilitating the creation of novel compounds with potential utility in various domains.
Biology and Medicine
Drug Development: : The compound’s structure allows it to act as a scaffold for the development of pharmacologically active agents, potentially targeting enzymes or receptors involved in disease pathways.
Enzyme Inhibition: : The triazole ring can interact with enzyme active sites, making it useful in designing enzyme inhibitors.
Industry
Material Science: : It can be incorporated into polymers to modify their properties, such as enhancing durability or thermal resistance.
Agriculture: : Potential use as a component in pesticides due to its activity against various pests.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : The chloropyridinyl group can interact with cellular components, disrupting cellular processes. The triazole ring also exhibits binding affinity to specific proteins.
Pathways: : By binding to enzymes or receptors, it can inhibit or activate certain biochemical pathways, leading to desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, biological, and synthetic aspects of the target compound and its analogs:
Key Observations:
Structural Variations and Activity :
- The target compound ’s 3-chloropyridin-4-yloxy group distinguishes it from analogs with dichlorophenyl (M2) or difluorophenyl (voriconazole impurity) substituents. Chloropyridine moieties may enhance bioavailability or target binding compared to purely phenyl-based systems .
- Benzofuran-containing analogs (e.g., Compound 9) demonstrate that aromatic heterocycles can be swapped without losing antimicrobial activity, suggesting flexibility in scaffold design .
Antifungal Specificity :
- Triazole derivatives with electron-withdrawing substituents (e.g., Cl, F on phenyl rings) show enhanced antifungal potency, as seen in M2 and voriconazole-related compounds . The target compound’s 3-chloropyridine group may similarly enhance activity.
Synthetic Approaches :
- Microbiological reduction (e.g., using Aureobasidium pullulans) is effective for enantioselective synthesis of α-azole ketones , while Rh-catalyzed asymmetric hydrogenation achieves high enantiomeric excess (99% ee) in related compounds .
Physicochemical Properties :
- High melting points (e.g., 313–314°C for Compound 8d ) correlate with the crystalline nature of triazole derivatives, impacting solubility and formulation strategies.
Biological Activity
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a chloropyridine moiety, and a triazole group. Its molecular formula is with a molecular weight of approximately 360.84 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding: The compound may bind to specific receptors involved in neurotransmission and other signaling pathways.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes that play critical roles in cellular processes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
Biological Activity
Research indicates that this compound exhibits significant biological activities across various assays:
Antifungal Activity
The triazole component is known for its antifungal properties. Studies have demonstrated that derivatives of triazoles possess broad-spectrum antifungal activity, making this compound a candidate for further investigation in antifungal drug development .
Antitumor Activity
Similar compounds have shown promise in targeting cancer cells by inhibiting key signaling pathways. The structural characteristics of this compound suggest it may also exhibit antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Laboratory tests have reported that the compound effectively inhibits the growth of various fungal strains, supporting its potential use as an antifungal agent.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, suggesting its potential as an anticancer drug candidate.
- Pharmacokinetic Profiling : Initial pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Indole moiety | Potential anticancer properties |
| (4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Naphthalene substituent | Antitumor activity |
| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct functional groups | Antimicrobial effects |
Q & A
Q. What are the established synthetic routes for 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and what critical parameters influence yield?
The synthesis involves multi-step organic reactions, including:
- Piperidine intermediate formation : Reacting 3-chloropyridin-4-ol with a base to generate the piperidine-oxy intermediate .
- Coupling with triazole : Introducing the 1H-1,2,4-triazole moiety via nucleophilic substitution or cross-coupling reactions under catalysis (e.g., palladium) .
- Methanone group incorporation : Final assembly via ketone formation, often requiring anhydrous conditions . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux vs. room temperature), and catalyst selection. Yields are typically optimized through iterative adjustments of these variables .
Q. How is structural confirmation of the compound achieved, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, with characteristic shifts for the piperidinyl-oxy group (δ 3.5–4.5 ppm) and triazole protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 392.09) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in binding studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between predicted and observed NMR/MS data often arise from:
- Tautomerism in triazole : The 1H-1,2,4-triazole group exhibits tautomeric shifts, requiring 2D NMR (e.g., COSY, HSQC) to assign signals accurately .
- Solvent or pH effects : Adjusting solvent polarity (e.g., DMSO-d6 vs. CDCl3) or pH can stabilize specific conformers, clarifying spectral ambiguity .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete substitution at the piperidine nitrogen) .
Q. What strategies optimize reaction conditions to improve yield and purity in scale-up synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency between chloropyridine and piperidine intermediates .
- Solvent optimization : Replace DMF with less toxic alternatives (e.g., acetonitrile) while maintaining reaction kinetics .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during triazole incorporation . A comparative table of reaction conditions from literature:
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Piperidine coupling | DMF | K2CO3 | 65 | 90 | |
| Triazole substitution | Acetone | PdCl2(PPh3)2 | 78 | 95 | |
| Methanone formation | THF | DCC | 72 | 88 |
Q. How does the compound’s stereoelectronic profile influence its biological interactions?
- Piperidine ring conformation : Chair vs. boat conformations affect binding to enzyme active sites (e.g., kinases or cytochrome P450 isoforms) .
- Triazole electronic effects : The electron-deficient 1H-1,2,4-triazole moiety enhances hydrogen-bonding potential with biomolecular targets . Computational methods (e.g., DFT calculations) predict charge distribution and frontier molecular orbitals, guiding SAR studies .
Q. What are the challenges in interpreting bioactivity data, and how can they be addressed?
- Off-target effects : Use orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish specific activity from non-specific binding .
- Metabolic instability : Incubate the compound with liver microsomes to assess CYP-mediated degradation, guiding structural modifications (e.g., fluorination) .
Methodological Notes
- Data reproducibility : Validate synthetic protocols across independent labs, documenting batch-to-batch variability in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
